Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is a complex organic compound that features a furan ring, a piperazine moiety, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated furan compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.
Wirkmechanismus
The mechanism of action of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with the target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is unique due to the combination of the furan ring and piperazine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
431892-40-9 |
---|---|
Molekularformel |
C18H22N2O6 |
Molekulargewicht |
362.4g/mol |
IUPAC-Name |
methyl 5-[[4-[(5-methoxycarbonylfuran-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-23-17(21)15-5-3-13(25-15)11-19-7-9-20(10-8-19)12-14-4-6-16(26-14)18(22)24-2/h3-6H,7-12H2,1-2H3 |
InChI-Schlüssel |
XLYLYBYBDCLOKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.